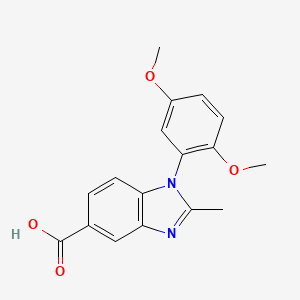

1-(2,5-dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,5-Dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring substituted with a 2,5-dimethoxyphenyl group and a carboxylic acid group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid typically involves the condensation of 2,5-dimethoxyaniline with a suitable carboxylic acid derivative under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzimidazole ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional carbonyl or hydroxyl groups, while reduction can lead to the formation of partially or fully reduced benzimidazole compounds.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with inflammatory pathways can result in anti-inflammatory effects.

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid can be compared with other benzimidazole derivatives such as:

2-(2,5-Dimethoxyphenyl)-1H-benzimidazole: Lacks the carboxylic acid group, resulting in different chemical and biological properties.

1-(4-Methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid: Substitution at the 4-position of the phenyl ring alters its reactivity and biological activity.

1-(2,5-Dimethoxyphenyl)-2-methyl-1H-benzimidazole: Absence of the carboxylic acid group affects its solubility and interaction with biological targets.

The unique combination of the 2,5-dimethoxyphenyl group and the carboxylic acid group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Overview

1-(2,5-Dimethoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative known for its diverse biological activities. This compound is characterized by a unique structure that includes a benzimidazole core substituted with a 2,5-dimethoxyphenyl group and a carboxylic acid moiety. The benzimidazole family is recognized for its significant medicinal properties, including anticancer, antimicrobial, and anti-inflammatory activities.

- Molecular Formula : C₁₇H₁₆N₂O₄

- Molar Mass : 312.32 g/mol

- CAS Number : 442531-50-2

- Hazard Classification : Irritant

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. It has been shown to modulate enzyme activity related to cell proliferation and inflammation, potentially leading to anticancer and anti-inflammatory effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its potential in inducing apoptosis in leukemic cells, where it demonstrated an IC50 value of 3 µM. The mechanism involved cell cycle arrest at the S/G2 phase and downregulation of key proteins such as CDK2 and Cyclin B1, alongside the activation of pro-apoptotic pathways .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial effects. Benzimidazole derivatives are generally known to possess broad-spectrum antibacterial activity. Studies have shown that compounds within this class can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria . The specific efficacy of this compound against various pathogens remains an area of ongoing research.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit inflammatory pathways. Research has indicated that benzimidazole derivatives can block the activity of pro-inflammatory cytokines and enzymes, thereby reducing inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid | Structure | Anticancer (IC50 = 3 µM) |

| 1-(2,5-Dimethoxyphenyl)-2-methyl-1H-benzimidazole | Structure | Moderate antimicrobial effects |

| 2-(2,5-Dimethoxyphenyl)-1H-benzimidazole | Structure | Lower bioactivity compared to the carboxylic acid derivative |

Case Study 1: Anticancer Efficacy

In a controlled study, the compound was tested on various cancer cell lines, demonstrating a dose-dependent response in inhibiting cell growth. The results indicated significant potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Testing

A series of tests against common bacterial strains showed that this benzimidazole derivative could effectively inhibit bacterial growth at varying concentrations. These findings support the need for more extensive studies to explore its full antimicrobial potential.

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-10-18-13-8-11(17(20)21)4-6-14(13)19(10)15-9-12(22-2)5-7-16(15)23-3/h4-9H,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSCIPWVUBIODT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=C(C=CC(=C3)OC)OC)C=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.